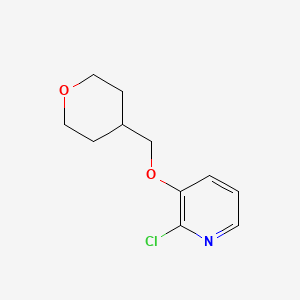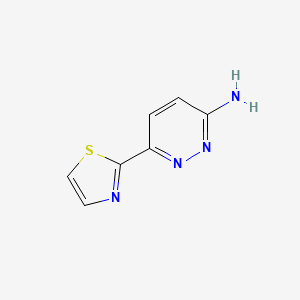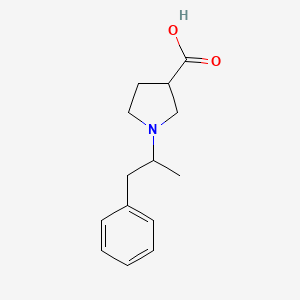![molecular formula C10H16N2O2 B1466295 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol CAS No. 1338660-17-5](/img/structure/B1466295.png)
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol
Übersicht
Beschreibung
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol is a heterocyclic compound that features both an oxazole and a pyrrolidine ring
Wissenschaftliche Forschungsanwendungen
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol has several applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4-formyl-1,2-oxazole with pyrrolidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Reduced oxazole and pyrrolidine derivatives.
Substitution: Alkylated oxazole derivatives.
Wirkmechanismus
The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity . Pathways involved include inhibition of microbial enzymes and disruption of cancer cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol
- 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2,3-dioxoindole-5-carbonitrile
Uniqueness: 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol is unique due to its specific combination of oxazole and pyrrolidine rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability and specificity in its applications.
Eigenschaften
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-10(8(2)14-11-7)6-12-4-3-9(13)5-12/h9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGOBBYEJPGDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B1466212.png)


![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)



![Methyl[(3-methylcyclobutyl)methyl]amine](/img/structure/B1466222.png)
![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)





